

Comparative Analysis of X-ray Crystal Structures of Halogenated 1-Indanone Derivatives

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Compound of Interest

Compound Name: 4-Chloro-1-indanone

Cat. No.: B082819

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A detailed examination of the solid-state structures of 5-Chloro-1-indanone and 2,2-Dibromo-1-indanone provides valuable insights into the influence of halogen substitution on the molecular geometry and intermolecular interactions of the indanone scaffold, a key pharmacophore in drug discovery. This guide presents a comparative overview of their crystallographic data, detailed experimental protocols for single-crystal X-ray diffraction, and a visualization of the analytical workflow. While the primary focus is on **4-Chloro-1-indanone** derivatives, the available crystallographic data for the 5-chloro and 2,2-dibromo analogues offer a robust framework for understanding structure-property relationships within this class of compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 5-Chloro-1-indanone and 2,2-Dibromo-1-indanone, facilitating a direct comparison of their solid-state structures.

| Parameter | 5-Chloro-1-indanone | 2,2-Dibromo-1-indanone |
|----------------------|--|--|
| Chemical Formula | C ₉ H ₇ ClO | C ₉ H ₆ Br ₂ O |
| Formula Weight | 166.60 g/mol | 293.96 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pnma |
| Unit Cell Dimensions | a = 5.596(2) Å, b = 8.840(3) Å, c = 9.948(3) Å | a = 14.1567 Å, b = 7.4304 Å, c = 8.4823 Å |
| | $\alpha = 113.67(2)^\circ, \beta = 93.78(2)^\circ, \gamma = 100.21(2)^\circ$ | $\alpha = 90^\circ, \beta = 90^\circ, \gamma = 90^\circ$ |
| Volume | 433.8(3) Å ³ | 892.1 Å ³ |
| Z | 2 | 4 |
| Density (calculated) | 1.277 Mg/m ³ | 2.189 Mg/m ³ |
| CCDC Number | 257641 | Not explicitly found, but associated with COD ID 4512193 |

Experimental Protocols

The determination of the crystal structures of these 1-indanone derivatives involves a standardized workflow, from crystal preparation to data analysis. The detailed methodologies provided below are based on established practices in single-crystal X-ray crystallography and are representative of the procedures used for the analysis of the compared compounds.

Synthesis and Crystallization

5-Chloro-1-indanone: The synthesis of 5-Chloro-1-indanone can be achieved through the cyclization of 3-(3-chlorophenyl)propanoic acid. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

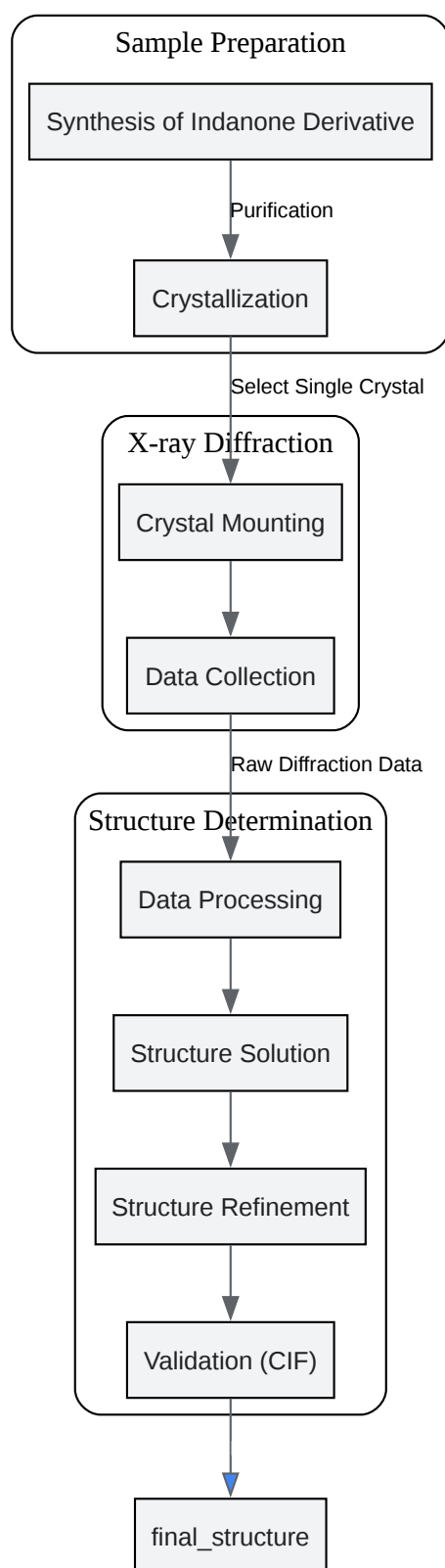
2,2-Dibromo-1-indanone: This derivative is synthesized by the bromination of 1-indanone. High-quality single crystals for X-ray analysis can be obtained by recrystallization from a solvent like ethanol, allowing for slow cooling to promote crystal growth.

X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal of the compound is selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 150 K) to minimize thermal vibrations and potential crystal decay. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected by rotating the crystal through a range of angles.
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools such as CHECKCIF.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of single-crystal X-ray structure analysis, from sample preparation to the final structural elucidation.



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Experimental workflow for X-ray crystal structure analysis.

This guide provides a foundational comparison of the crystal structures of halogenated 1-indanone derivatives. The presented data and protocols are essential for researchers in medicinal chemistry and materials science, aiding in the rational design of new molecules with tailored solid-state properties. Further research into a broader range of **4-Chloro-1-indanone** derivatives will undoubtedly provide a more comprehensive understanding of the subtle interplay between substitution patterns and crystal packing.

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